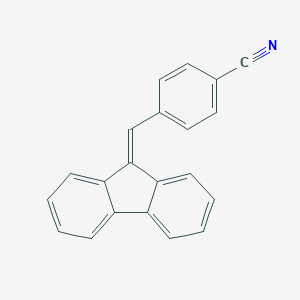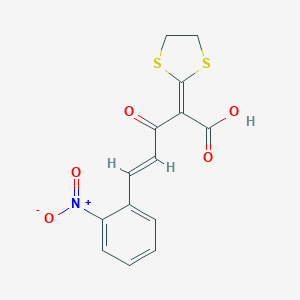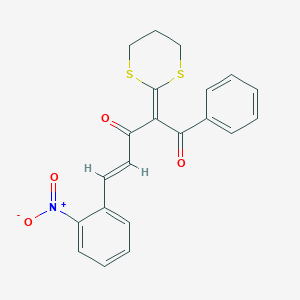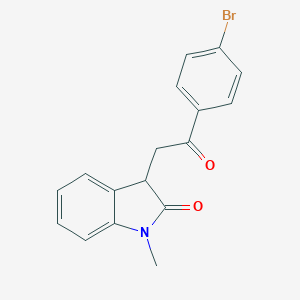
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
Overview
Description
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a synthetic compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone typically involves the condensation of 4-methylcyclohexanone with 2-thiophenecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Chemical Reactions Analysis
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings, using reagents such as halogens or nitrating agents.
Scientific Research Applications
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research has indicated that it may have anti-inflammatory and anticancer properties, leading to its investigation as a potential therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone can be compared with other chalcone derivatives, such as:
4-Methyl-2,6-bis(2-furylmethylene)cyclohexanone: Similar in structure but contains furan rings instead of thiophene rings.
4-Methyl-2,6-bis(2-pyridylmethylene)cyclohexanone: Contains pyridine rings, which may result in different chemical and biological properties.
4-Methyl-2,6-bis(2-phenylmethylene)cyclohexanone: Contains phenyl rings, leading to variations in reactivity and applications.
Properties
IUPAC Name |
(2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS2/c1-12-8-13(10-15-4-2-6-19-15)17(18)14(9-12)11-16-5-3-7-20-16/h2-7,10-12H,8-9H2,1H3/b13-10+,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTLNKDRDKKKGJ-IFQMDVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Dimethylamino)phenyl]-2-(1,3-dithiepan-2-ylidene)-1-phenyl-4-pentene-1,3-dione](/img/structure/B370884.png)
![3',3'-dimethyl-1'-octylspiro(3H-naphtho[2,1-b][1,4]oxazine-3,2'-indoline)-9-ol](/img/structure/B370885.png)
![4-chloro-2-{4-[4-(4-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbenzyl]-2-methylphenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B370888.png)

![4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B370890.png)


![4-Phenoxybutyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate](/img/structure/B370896.png)
![4-Fluorobenzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate](/img/structure/B370898.png)

![2-(Butylsulfanyl)-5-{[4-(1-pentynyl)phenyl]ethynyl}thiophene](/img/structure/B370901.png)


![Ethyl {[(3,4-dichloro-1-benzothien-2-yl)carbonyl]sulfanyl}acetate](/img/structure/B370907.png)
